molecular formula C8H8N2O B126348 (4-Aminophenyl)(hydroxy)acetonitrile CAS No. 143206-29-5

(4-Aminophenyl)(hydroxy)acetonitrile

Cat. No. B126348
M. Wt: 148.16 g/mol
InChI Key: RNLBUKNYJYXGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Aminophenyl)(hydroxy)acetonitrile, also known as APHA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a white to off-white crystalline powder that is soluble in water and organic solvents. APHA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying biological systems.

Mechanism Of Action

The mechanism of action of (4-Aminophenyl)(hydroxy)acetonitrile is not yet fully understood. However, it is believed that (4-Aminophenyl)(hydroxy)acetonitrile acts as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation. This fluorescence can be used to study the interactions between biomolecules, as well as the effects of various drugs on these interactions.

Biochemical And Physiological Effects

(4-Aminophenyl)(hydroxy)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. (4-Aminophenyl)(hydroxy)acetonitrile has also been shown to have antioxidant properties, protecting cells and tissues from oxidative stress. Additionally, (4-Aminophenyl)(hydroxy)acetonitrile has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in cells and tissues.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (4-Aminophenyl)(hydroxy)acetonitrile in lab experiments is its ability to act as a fluorescent probe for various biological systems. This allows researchers to study the interactions between biomolecules in real-time, providing valuable insights into biological processes. Additionally, (4-Aminophenyl)(hydroxy)acetonitrile is relatively easy to synthesize and has good stability, making it a valuable tool for long-term experiments.
However, there are also some limitations to using (4-Aminophenyl)(hydroxy)acetonitrile in lab experiments. One limitation is that it can be toxic to cells and tissues at high concentrations, which may limit its use in certain experiments. Additionally, (4-Aminophenyl)(hydroxy)acetonitrile is not specific to any particular biomolecule, which may make it difficult to study specific interactions in complex biological systems.

Future Directions

There are many potential future directions for the use of (4-Aminophenyl)(hydroxy)acetonitrile in scientific research. One potential direction is the development of new methods for synthesizing (4-Aminophenyl)(hydroxy)acetonitrile with improved purity and yield. Additionally, researchers may explore the use of (4-Aminophenyl)(hydroxy)acetonitrile in studying the effects of various drugs on biological systems, as well as the mechanisms of action of these drugs. Finally, researchers may explore the use of (4-Aminophenyl)(hydroxy)acetonitrile in studying the effects of oxidative stress on cells and tissues, as well as its potential role in the development of various diseases.

Synthesis Methods

(4-Aminophenyl)(hydroxy)acetonitrile can be synthesized using a variety of methods, including the reaction of 4-aminophenol with acetonitrile in the presence of a base. This method has been reported to yield high purity (4-Aminophenyl)(hydroxy)acetonitrile with good yields. Other methods include the reaction of 4-nitrophenylacetonitrile with hydrazine hydrate, followed by reduction with sodium borohydride. This method has also been shown to yield high purity (4-Aminophenyl)(hydroxy)acetonitrile.

Scientific Research Applications

(4-Aminophenyl)(hydroxy)acetonitrile has been used extensively in scientific research due to its ability to act as a fluorescent probe for various biological systems. It has been used to study the binding of proteins to DNA, as well as the interactions between proteins and other biomolecules. (4-Aminophenyl)(hydroxy)acetonitrile has also been used to study the effects of various drugs on biological systems, as well as the mechanisms of action of these drugs. Additionally, (4-Aminophenyl)(hydroxy)acetonitrile has been used to study the effects of oxidative stress on cells and tissues.

properties

CAS RN

143206-29-5

Product Name

(4-Aminophenyl)(hydroxy)acetonitrile

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-(4-aminophenyl)-2-hydroxyacetonitrile

InChI

InChI=1S/C8H8N2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,10H2

InChI Key

RNLBUKNYJYXGLX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C#N)O)N

Canonical SMILES

C1=CC(=CC=C1C(C#N)O)N

synonyms

Benzeneacetonitrile, 4-amino-alpha-hydroxy- (9CI)

Origin of Product

United States

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